

vascular endothelial growth factor receptor inhibitor

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VEGF/VEGFR System and Signaling Pathway

The VEGF (Vascular Endothelial Growth Factor) family and its receptors are pivotal regulators of angiogenesis. The system's complexity arises from multiple ligands and receptors with distinct functions [1] [2].

Table 1: VEGF Family Ligands and Their Primary Receptors

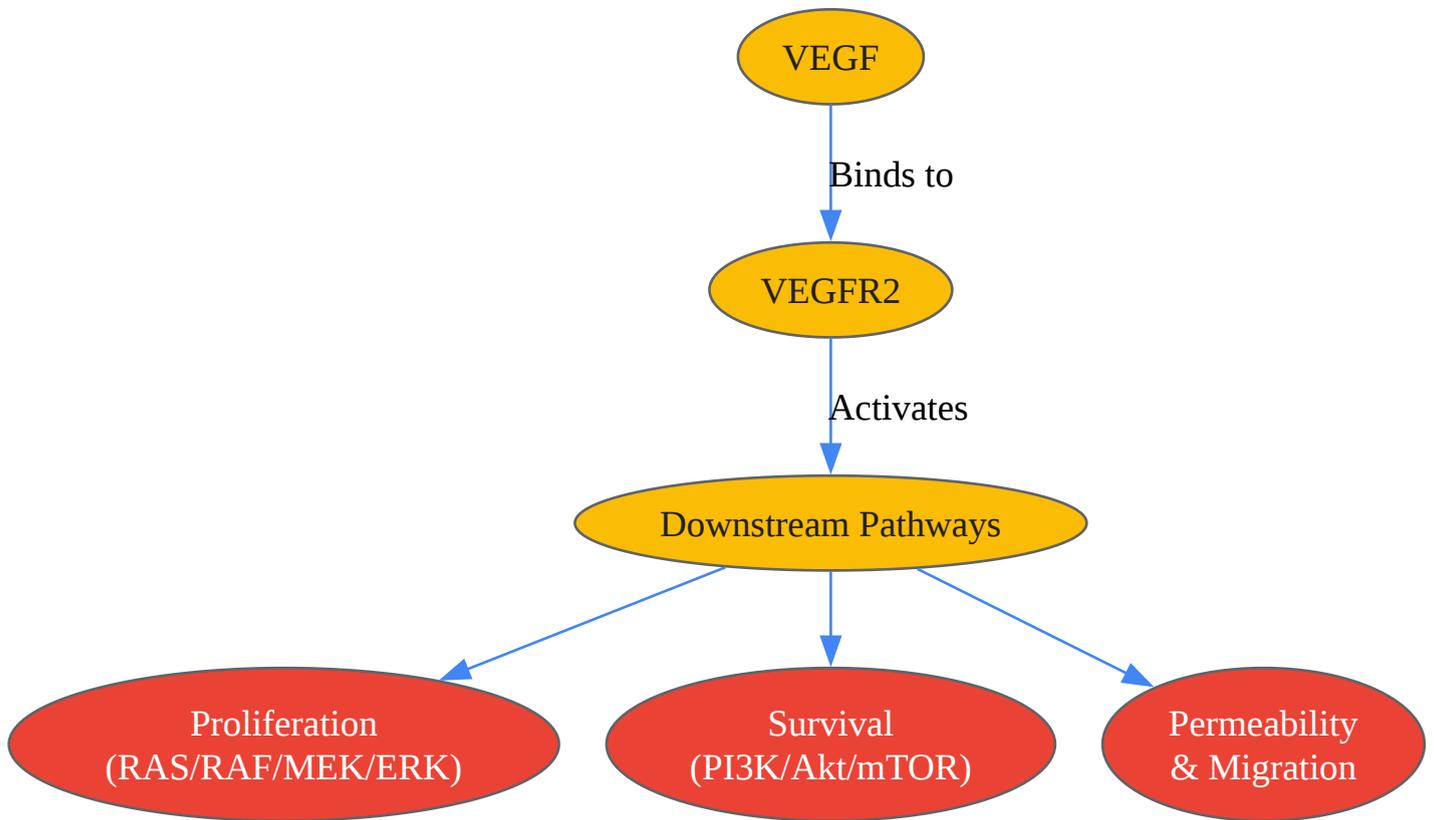
Ligand	Primary Receptor(s)	Key Biological Functions
VEGF-A	VEGFR1, VEGFR2	Primary mediator of angiogenesis; increases vascular permeability; key target in cancer and ophthalmology [1] [2].
VEGF-B	VEGFR1	Involved in cardiac remodeling and protection; may have therapeutic potential for coronary artery disease [1].
VEGF-C	VEGFR2, VEGFR3	Primarily regulates lymphangiogenesis; implicated in neovascular age-related macular degeneration (nAMD) [1] [3].

Ligand	Primary Receptor(s)	Key Biological Functions
VEGF-D	VEGFR2, VEGFR3	Role in lymphangiogenesis; emerging target in nAMD [3].
Placental Growth Factor (PlGF)	VEGFR1	Promotes pathological angiogenesis; can act as a decoy receptor to modulate VEGF-A/VEGFR2 signaling [1].

Table 2: VEGF Receptors and Their Characteristics

Receptor	Key Ligands	Main Functions	Role in Disease
VEGFR1 (Flt-1)	VEGF-A, VEGF-B, PlGF	Acts as a "decoy" receptor to fine-tune VEGF-A availability; more involved in inflammatory pathways [1].	Modulates pathological angiogenesis.
VEGFR2 (KDR/Flk-1)	VEGF-A, VEGF-C, VEGF-D	Primary mediator of VEGF-driven angiogenesis, vascular permeability, and endothelial cell survival, proliferation, and migration [1] [4].	Central target in cancer and ocular neovascular diseases.
VEGFR3 (Flt-4)	VEGF-C, VEGF-D	Primarily regulates lymphatic endothelial cell development and lymphangiogenesis [1] [4].	Facilitates tumor metastasis via lymphatic spread.

VEGFR2 is considered the primary signaling transducer for VEGF-A. Its structure comprises an extracellular domain with seven immunoglobulin-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain [4]. Upon VEGF binding, VEGFR2 undergoes dimerization and autophosphorylation, activating downstream pathways including **RAS/RAF/MEK/ERK** (for cell proliferation), **PI3K/Akt/mTOR** (for cell survival), and **p38/MAPK** [1] [4]. The diagram below illustrates the core VEGFR2 signaling cascade.



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Current VEGFR Inhibitor Therapeutics

Inhibiting the VEGF/VEGFR axis is a validated strategy in oncology and ophthalmology. Therapeutics are broadly classified into two categories [5] [2].

Table 3: Categories of VEGFR Pathway Inhibitors

Category	Mechanism	Examples	Key Applications
Ligand-Targeting Biologics	Monoclonal antibodies or traps that bind and neutralize VEGF ligands in the extracellular space.	Bevacizumab (Avastin), Ranibizumab (Lucentis), Aflibercept (Eylea), Ziv-aflibercept (Zaltrap) [6] [7].	First-line treatment for nAMD, Diabetic Macular Edema (DME), and various cancers (e.g., colorectal) [1] [3].

Category	Mechanism	Examples	Key Applications
Receptor-Targeting Small Molecules	Tyrosine Kinase Inhibitors (TKIs) that block ATP-binding in the intracellular kinase domain of VEGFR.	Sunitinib (Sutent), Sorafenib (Nexavar), Pazopanib (Votrient), Lenvatinib (Lenvima), Axitinib (Inlyta) [4] [7].	Advanced Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC), Thyroid Cancer [4].

TKIs are further classified based on their binding mode to the kinase domain [4]:

- **Type I inhibitors:** Bind to the active "DFG-in" conformation of the kinase (e.g., Sunitinib, Pazopanib).
- **Type II inhibitors:** Bind to the inactive "DFG-out" conformation, often offering improved selectivity (e.g., Sorafenib, Cabozantinib).
- **Type III inhibitors:** Allosteric, non-competitive inhibitors.

Advanced Research and Experimental Models

Novel Targets and Therapeutic Strategies

Research is moving beyond VEGF-A monotherapy to overcome limitations like resistance and suboptimal efficacy [3] [8].

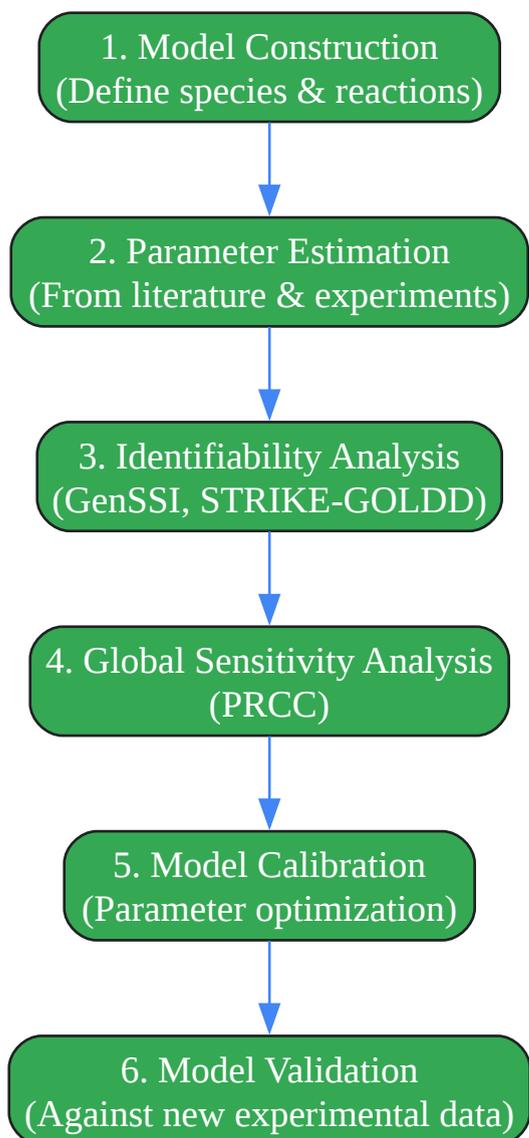
- **Targeting VEGF-C/VEGF-D:** Sozinibercept (OPT-302) is an investigational "trap" molecule that inhibits VEGF-C and VEGF-D. In clinical trials, combination therapy with sozinibercept and ranibizumab demonstrated **superior visual gains** compared to ranibizumab monotherapy in nAMD patients [3].
- **Targeting VEGFR2 Trafficking:** The kinesin motor protein **KIF13B** transports VEGFR2 to the cell surface. A peptide inhibitor (**KAI**) disrupts this interaction, reducing surface VEGFR2 levels and pathological angiogenesis in a wet AMD mouse model. KAI was delivered as an **eyedrop** and shown to be as effective as intravitreal anti-VEGF injection [8].

Computational Modeling of Signaling

A 2025 study developed a mechanistic computational model to investigate the crosstalk between VEGF and Hepatocyte Growth Factor (HGF) signaling in endothelial cells [9].

- **Purpose:** To understand why VEGF promotes leaky, unstable vessels while HGF promotes more stable vasculature.
- **Methodology:** The model comprises **93 species, 186 parameters, and 112 reactions**, integrating data on Akt/mTORC1, ERK, RAC1-PAK1, calcium, and nitric oxide (NO) signaling. It was calibrated and validated against extensive experimental data.
- **Key Insight:** The model proposed that differential activation of **RAC1-PAK1** via site-specific phosphorylation drives the distinct permeability profiles of VEGF and HGF. Simulations suggested HGF does not require VEGFR2 activation to exert its stabilizing effects [9].

The experimental workflow for developing and validating such a model is complex and iterative, as shown below.



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